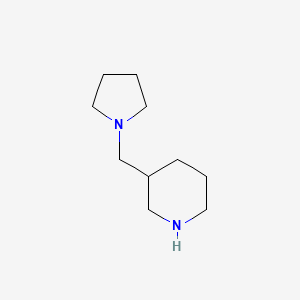

3-(Pyrrolidin-1-ylmethyl)piperidine

描述

3-(Pyrrolidin-1-ylmethyl)piperidine is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine can be achieved through a multi-step process. One common method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form pyrrolylpyridine. The pyrrolylpyridine is then subjected to catalytic hydrogenation in the presence of palladium on carbon and hydrochloric acid, resulting in the formation of this compound .

Industrial Production Methods: For industrial-scale production, the process can be scaled up using the same catalytic hydrogenation method. The use of palladium on carbon as a catalyst and the presence of hydrochloric acid ensure high yields and cost-effectiveness .

化学反应分析

Types of Reactions: 3-(Pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine and piperidine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

3-(Pyrrolidin-1-ylmethyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

相似化合物的比较

Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Piperidine: A six-membered nitrogen-containing heterocycle.

N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: 3-(Pyrrolidin-1-ylmethyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a distinct three-dimensional conformation, enhancing its ability to interact with various biological targets and increasing its potential as a versatile scaffold in drug discovery .

生物活性

3-(Pyrrolidin-1-ylmethyl)piperidine is a bicyclic organic compound notable for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 168.28 g/mol. The compound features a piperidine ring substituted with a pyrrolidin-1-ylmethyl group, contributing to its unique biological interactions.

Biological Activity

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). Its potential roles include:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, which may affect neuronal activity and behavior. This suggests potential applications in treating CNS disorders such as anxiety and depression.

- Receptor Interaction : Studies have demonstrated that this compound can modulate receptor activity, which is crucial for understanding its pharmacological properties. It may interact with receptors involved in neurotransmission and other signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : This can be achieved through various synthetic routes, including cyclization reactions.

- Substitution with Pyrrolidine : The introduction of the pyrrolidinyl group can be accomplished via nucleophilic substitution reactions.

- Optimization Techniques : Recent advancements have explored microwave-assisted synthesis methods to improve yields and reduce reaction times.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyrrolidin-1-yl)methylpiperidine | Similar piperidine core | Potentially different receptor interactions |

| 4-(Pyrrolidin-1-yl)methylpiperidine | Variation at the piperidine nitrogen position | May exhibit distinct pharmacological profiles |

| N-Methylpiperidine | Lacks the pyrrolidinyl substituent | Simpler structure; different reactivity |

The presence of the pyrrolidinyl group in this compound enhances its potential for specific interactions that may not be present in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- CNS Activity : In preclinical models, the compound has shown promise in modulating anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders.

- Antifungal Activity : Related compounds have exhibited antifungal properties against resistant strains such as Candida auris, highlighting the broader applicability of piperidine derivatives in treating infections .

- Mechanistic Studies : Research has focused on understanding the mechanisms by which this compound influences cellular signaling pathways, particularly those associated with neuroprotection and anti-inflammatory responses .

属性

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGCHHOJIKYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402126 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514842-98-9 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。